1,4-Cubanedicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 679808. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

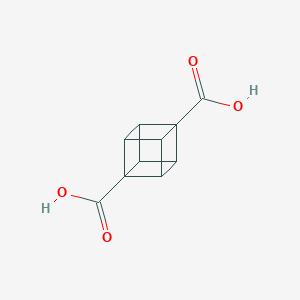

3D Structure

Properties

IUPAC Name |

cubane-1,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-7(12)9-1-2-4(9)6-5(9)3(1)10(2,6)8(13)14/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKXMJUMOJJTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1(C5C2C3(C45)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298539 | |

| Record name | 1,4-Cubanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32846-66-5 | |

| Record name | 32846-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cubanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cubanedicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Cage: A Historical and Technical Guide to the Synthesis of 1,4-Cubanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cubane (B1203433) (C₈H₈), a synthetic hydrocarbon, is a molecule of immense theoretical and practical interest.[1][2] Its unique cubic structure, with carbon atoms situated at the eight corners, results in highly strained 90-degree bond angles, a significant deviation from the ideal 109.5 degrees for sp³ hybridized carbon.[3] This inherent strain, once thought to render the molecule impossible to synthesize, is the very source of its remarkable properties, including high density and a large amount of stored energy.[2][3] The journey to synthesize cubane and its derivatives has been a landmark in organic chemistry, showcasing ingenuity and perseverance. This technical guide provides an in-depth exploration of the historical syntheses of a key derivative, 1,4-cubanedicarboxylic acid, a versatile precursor for a wide range of functionalized cubanes.[1] We will delve into the pioneering work of Eaton and Cole, the subsequent refinements by Chapman and others, and an alternative approach by Barborak, Watts, and Pettit, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

The Dawn of the Cube: Eaton and Cole's Landmark Synthesis (1964)

The first successful synthesis of a cubane derivative, and subsequently cubane itself, was a monumental achievement reported by Philip E. Eaton and Thomas W. Cole in 1964.[4][5] This multi-step synthesis, while groundbreaking, was arduous and produced low overall yields. The key intermediate, cubane-1,4-dicarboxylic acid, was obtained through a sequence of reactions that have become classic examples in organic synthesis textbooks.

A pivotal step in Eaton's synthesis involves the photochemical [2+2] cycloaddition of a cage-like diketone, which forms the fundamental cubic framework.[1] This is followed by a Favorskii rearrangement, a base-catalyzed rearrangement of a ketone with an alpha-halogen, to contract the five-membered rings of the intermediate into the four-membered rings of the cubane cage.[6][7]

Experimental Workflow for Eaton and Cole's Synthesis

Caption: A simplified workflow of the original Eaton and Cole synthesis of cubane.

Refining the Path: The Chapman Improvement

A few years after Eaton and Cole's initial report, N.B. Chapman and his colleagues developed an improved synthesis of cubane-1,4-dicarboxylic acid.[5] This modified route offered a more practical and efficient pathway, ultimately achieving an overall yield of approximately 25%.[5] A key modification was the use of a ketal-protected starting material, which streamlined the early steps of the synthesis. This improved method remains a foundational approach for the laboratory-scale production of this important building block.[8]

Quantitative Data for the Improved Chapman Synthesis

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Ketalization | Ethylene glycol, p-toluenesulfonic acid, benzene (B151609), reflux | High |

| 2 | Bromination/Dehydrohalogenation | N-Bromosuccinimide, carbon tetrachloride | ~40% (over 3 steps from cyclopentanone) |

| 3 | Diels-Alder Dimerization | Spontaneous in situ | High |

| 4 | Photochemical [2+2] Cycloaddition | UV light (mercury lamp), benzene | 89 |

| 5 | Favorskii Rearrangement | Potassium hydroxide, water, reflux | ~10 |

Detailed Experimental Protocols for the Chapman Synthesis

Step 4: Photochemical [2+2] Cycloaddition

A solution of the endo-dicyclopentadiene (B155271) derivative (17 g) in deoxygenated benzene is irradiated with a 450-W Hanovia medium-pressure mercury vapor lamp for 24 hours.[9] The solvent is then removed under reduced pressure to yield the caged ketal.

Step 5: Double Favorskii Ring Contraction

The caged dione (B5365651) intermediate is subjected to a double Favorskii rearrangement in the presence of a hot aqueous alkali solution to produce the disodium (B8443419) salt of this compound.[10] Careful acidification of the basic solution with concentrated HCl precipitates the diacid.[10]

Logical Relationship of the Chapman Synthesis

Caption: The logical flow of the improved Chapman synthesis of this compound.

An Alternative Route: The Barborak, Watts, and Pettit Synthesis (1966)

In 1966, an alternative and convenient synthesis of the cubane system was reported by James C. Barborak, L. Watts, and R. Pettit.[5] This approach utilized an organometallic complex, cyclobutadiene-iron tricarbonyl, as a source for the unstable cyclobutadiene (B73232).[5] The in-situ generation of cyclobutadiene and its subsequent Diels-Alder reaction with 2,5-dibromo-1,4-benzoquinone (B160935) provided a rapid entry to the cubane framework. The resulting dibromodiketone was then converted to cubane-1,4-dicarboxylic acid via a Favorskii rearrangement.[5]

Key Steps in the Barborak, Watts, and Pettit Synthesis

-

Oxidative Decomposition and Diels-Alder Reaction: The cyclobutadiene-iron tricarbonyl complex is treated with an oxidizing agent (ceric ion) in the presence of 2,5-dibromo-1,4-benzoquinone. This generates cyclobutadiene in situ, which immediately undergoes a [4+2] cycloaddition to form the endo adduct.[5]

-

Photochemical [2+2] Cycloaddition: The endo adduct is irradiated to induce an intramolecular [2+2] cycloaddition, forming the caged dibromodiketone.

-

Favorskii Rearrangement: The dibromodiketone is treated with a base to effect a double Favorskii rearrangement, yielding cubane-1,4-dicarboxylic acid.[5]

Signaling Pathway for the Barborak, Watts, and Pettit Synthesis

Caption: The reaction pathway of the Barborak, Watts, and Pettit synthesis.

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly from its challenging inception to more refined and scalable methods. The pioneering work of Eaton and Cole laid the foundation, which was subsequently built upon by Chapman and others to provide a practical route to this valuable compound. The innovative use of organometallic reagents by Barborak, Watts, and Pettit demonstrated an alternative and elegant approach.

Today, cubane-1,4-dicarboxylic acid is a commercially available starting material, albeit still at a high cost, and serves as a crucial building block for the synthesis of a wide array of cubane derivatives with potential applications in pharmaceuticals, materials science, and energetic materials.[5][6] The historical journey of its synthesis is a testament to the power of organic chemistry to create complex and previously unimaginable molecular architectures. As synthetic methodologies continue to advance, the accessibility and utility of cubane-based compounds are poised to expand, opening new frontiers in chemical research and development.

References

- 1. Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis | Semantic Scholar [semanticscholar.org]

- 2. vapourtec.com [vapourtec.com]

- 3. Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00231D [pubs.rsc.org]

- 4. petrolpark.co.uk [petrolpark.co.uk]

- 5. Synthesis [ch.ic.ac.uk]

- 6. adichemistry.com [adichemistry.com]

- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 8. High energy derivatives of Cubane [ch.ic.ac.uk]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. researchgate.net [researchgate.net]

The Eaton and Cole Synthesis of Cubane: An In-depth Technical Guide

Introduction

Cubane (B1203433) (C₈H₈), a synthetic hydrocarbon, is a molecule of immense theoretical and practical interest due to its unique cubic geometry and highly strained framework. First synthesized in 1964 by Philip E. Eaton and Thomas W. Cole at the University of Chicago, this landmark achievement in organic chemistry defied predictions that such a strained molecule would be too unstable to exist. The successful synthesis of cubane not only opened up a new chapter in the study of strained organic molecules but also provided a novel scaffold for applications in areas ranging from high-energy materials to medicinal chemistry, where it is explored as a bioisostere for the benzene (B151609) ring.

This technical guide provides a comprehensive overview of the seminal Eaton and Cole synthesis of cubane and its derivatives. It details the experimental protocols for the key synthetic steps, presents quantitative data for the intermediates and final products, and illustrates the logical flow of the synthesis through diagrams. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this classic and enduring synthetic route.

The Core Synthetic Pathway

The original synthesis of cubane by Eaton and Cole is a multi-step process that ingeniously constructs the cage-like structure through a series of key reactions, including a Diels-Alder dimerization, a photochemical [2+2] cycloaddition, and two successive Favorskii rearrangements. The overall synthetic scheme has since been refined, but the core principles established by Eaton and Cole remain fundamental.

An In-depth Technical Guide to 1,4-Cubanedicarboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Cubanedicarboxylic acid, a unique, non-aromatic, rigid molecule, is a cornerstone in the field of medicinal chemistry and materials science. Its distinctive three-dimensional structure serves as a bioisostere for the para-substituted phenyl group, offering improved pharmacokinetic and pharmacodynamic properties in drug candidates. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications, particularly in drug development.

Physicochemical Properties

This compound is a white, powdered solid with a high degree of thermal stability. Its rigid, strained cubane (B1203433) core imparts unique properties that distinguish it from more conventional dicarboxylic acids.

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₄ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| Melting Point | 224 °C | |

| Boiling Point | 457.4 ± 45.0 °C (Predicted) | [2] |

| Density | 2.401 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa₁ | 3.97 ± 0.40 (Predicted) | [2] |

| pKa₂ | Data not available | |

| Solubility | Soluble in methanol (B129727). | [3] |

| Appearance | Powder |

Chemical Properties and Reactivity

The carboxylic acid functional groups of this compound exhibit conventional reactivity, making it a versatile building block.[4] The cubane cage itself is remarkably stable.

-

Esterification: The carboxylic acid groups readily undergo esterification with alcohols in the presence of an acid catalyst or with reagents like thionyl chloride followed by an alcohol.[3]

-

Amide Formation: The diacid can be converted to amides through standard coupling procedures.

-

Halogenation: Radical chlorination of the cubane cage is possible, leading to mono- and di-chlorinated derivatives.[4]

-

Thermal Stability: The compound exhibits high thermal stability, with decomposition occurring above 250 °C.[4]

Synthesis of this compound

The synthesis of this compound has been significantly improved from the original multi-step route developed by Eaton and Cole. An improved five-step process provides the diacid in an overall yield of about 25%.[4] A scalable process for its dimethyl ester derivative has also been reported.

Caption: Simplified workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Dimethyl Cubane-1,4-dicarboxylate

This protocol outlines a reliable method for the synthesis of the dimethyl ester, which can be readily hydrolyzed to the diacid.

Step 1: Esterification of crude this compound [3]

-

Suspend crude this compound (192 g, 1.0 mol) in methanol (1 L) in a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (100 mL, 1.38 mol) to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

After reflux, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (B109758) (1 L).

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (500 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield dimethyl cubane-1,4-dicarboxylate as a white solid.

Yield: Approximately 200 g (90% from the dicarboxylic acid).[3]

Experimental Protocol: Hydrolysis to this compound

-

Dissolve dimethyl cubane-1,4-dicarboxylate in a mixture of THF and water.

-

Add an excess of a base, such as lithium hydroxide (B78521) or sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the diacid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Spectral Data and Characterization

Comprehensive spectroscopic analysis confirms the unique structure of this compound.

| Technique | Key Features | Reference |

| ¹H NMR | (400 MHz, DMSO-d₆): δ 12.35 (s, 2H, COOH), 4.11 (s, 6H, cubane CH) | [4] |

| ¹³C NMR | (100 MHz, DMSO-d₆): δ 172.4 (C=O), 55.5 (quaternary cubane C), 46.0 (cubane CH) | [4] |

| IR (KBr) | 3436 (O-H), 3002 (C-H), 1691 (C=O) cm⁻¹ | [4] |

| Mass Spec (ESI-) | m/z: 191.0 (M-H)⁻ | [4] |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

Infrared (IR) Spectroscopy [6]

-

Sample Preparation (KBr pellet): Grind a small amount of the sample with anhydrous potassium bromide (KBr) to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS) [4]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in negative ion mode.

Differential Scanning Calorimetry (DSC) [4]

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

-

Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the heat flow as a function of temperature.

Crystal Structure

Dimethyl Cubane-1,4-dicarboxylate Crystal Data: [7]

-

Crystal System: Monoclinic

-

Space Group: C 1 2/m 1

-

Unit Cell Dimensions: a = 13.580 Å, b = 6.4370 Å, c = 5.8950 Å, β = 92.120°

The cubane cage is highly symmetrical, with C-C bond lengths and angles consistent with a strained cubic geometry.

Applications in Drug Development

The primary application of this compound in drug development stems from its role as a bioisostere for a para-substituted benzene (B151609) ring.[8] This substitution can lead to improved pharmacological properties.

References

- 1. This compound | C10H8O4 | CID 276350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cubane-1,3-dicarboxylic acid | 5604-95-5 | Benchchem [benchchem.com]

- 3. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sites.uclouvain.be [sites.uclouvain.be]

- 6. youtube.com [youtube.com]

- 7. Cubane-1,4-dicarboylic acid dimethyl ester | C12H12O4 | CID 141480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Molecular Structure and Bond Angles of 1,4-Cubanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cubanedicarboxylic acid is a unique, non-aromatic, rigid molecule characterized by a highly strained cubic carbon skeleton. This structure imparts unusual physical and chemical properties, making it a molecule of significant interest in medicinal chemistry as a bioisostere for phenyl rings, as well as in materials science for the development of novel polymers and energetic materials. This technical guide provides a comprehensive overview of the molecular structure, bond angles, and experimental protocols related to this compound.

Molecular Structure and Geometry

The defining feature of this compound is its pentacyclo[4.2.0.02,5.03,8.04,7]octane core. The cubic arrangement of the eight carbon atoms forces the C-C-C bond angles within the cage to be approximately 90°, a significant deviation from the ideal 109.5° for sp3-hybridized carbon. This deviation results in considerable ring strain, which is a key determinant of its reactivity and potential energy applications. The two carboxylic acid groups are positioned at opposite corners of the cube (the 1 and 4 positions), providing a rigid, linear scaffold.

Table 1: Calculated Molecular Geometry of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C-C (cubane cage) | ~1.57 | |

| C-C (to carboxyl) | ~1.50 | |

| C=O | ~1.21 | |

| C-O (hydroxyl) | ~1.35 | |

| O-H | ~0.97 | |

| **Bond Angles (°) ** | ||

| C-C-C (in cage) | ~90.0 | |

| H-C-C (in cage) | ~125.0 | |

| C-C-COOH | ~135.0 | |

| O=C-O | ~123.0 | |

| C-O-H | ~106.0 |

Note: These values are approximations derived from DFT calculations on related structures and may vary slightly depending on the computational method and basis set used.

Spectroscopic Characterization

The structure of this compound is routinely confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | **Observed Peaks (δ in ppm or ν in cm⁻¹) ** |

| ¹H NMR | DMSO-d₆ | 12.35 (s, 2H, -COOH), 4.11 (s, 6H, cubane-H)[1] |

| ¹³C NMR | DMSO-d₆ | 172.4 (-COOH), 55.5 (quaternary cubane-C), 46.0 (methine cubane-CH)[1] |

| IR (KBr) | - | 3436, 3002, 2828, 2675, 2564, 2532 (O-H stretch), 1691 (C=O stretch), 1628, 1435, 1367, 1296, 1254, 1242, 1207, 1107, 1100, 1014, 934, 883, 855, 756, 732, 608, 467, 436 (fingerprint region)[1] |

Experimental Protocols

The synthesis of this compound is a multi-step process that has been refined over the years to improve yields and scalability. The most common route is based on the original synthesis developed by Eaton and Cole.[2][3]

Synthesis of this compound

The synthesis of this compound is a well-documented multi-step process. An improved and scalable synthesis of its dimethyl ester has been reported, which can then be hydrolyzed to the diacid.[4] The overall synthetic pathway can be visualized as a logical progression from a simple starting material to the complex cubane (B1203433) core.

A detailed, step-by-step laboratory-scale synthesis for the precursor, dimethyl 1,4-cubanedicarboxylate, is outlined below.[4]

Step 1: Synthesis of 1,4-Dioxaspiro[4.4]nonane

-

A solution of cyclopentanone and ethylene (B1197577) glycol in anhydrous benzene (B151609) containing a cation exchange resin is heated at reflux under a Dean-Stark apparatus for 30 hours.[4]

-

After cooling, the mixture is washed with aqueous NaOH and brine, dried over MgSO₄, and distilled to yield the product.[4]

Step 2: Synthesis of endo-2,4-Dibromodicyclopentadiene-1,8-dione bis(ethylene ketal)

-

The product from Step 1 is dissolved in anhydrous 1,4-dioxane (B91453) and cooled.[4]

-

Molecular bromine is added dropwise while maintaining a low temperature, followed by stirring at room temperature.[4]

-

An aqueous solution of NaOH is then added, and the mixture is stirred. The product is extracted with dichloromethane, washed, dried, and the solvent is evaporated.[4]

Step 3: Synthesis of Dimethyl 1,4-Cubanedicarboxylate

-

The crude product from the previous step undergoes a [2+2] photocycloaddition followed by a double Favorskii rearrangement and acidification to yield crude this compound.[4]

-

The crude diacid is then refluxed in anhydrous methanol (B129727) with a catalytic amount of concentrated HCl for 16 hours.[4]

-

The solvent is removed under vacuum, and the resulting solid is dissolved in dichloromethane, washed, dried, and concentrated to yield dimethyl 1,4-cubanedicarboxylate, which can be purified by recrystallization.[4]

Step 4: Hydrolysis to this compound

-

Dimethyl 1,4-cubanedicarboxylate is hydrolyzed by refluxing with a strong base such as NaOH in a water/methanol mixture.

-

The reaction mixture is then cooled and acidified with a strong acid like HCl to precipitate the this compound.

-

The solid product is collected by filtration, washed with cold water, and dried.

Characterization Workflow

The identity and purity of the synthesized this compound are confirmed through a standard analytical workflow.

Conclusion

This compound remains a molecule of high interest due to its unique structural properties. The strained cubane core provides a rigid and well-defined scaffold that has found applications in diverse areas of chemical science. The synthetic routes, although multi-stepped, are well-established, and the structural and spectroscopic properties are well-characterized, providing a solid foundation for further research and development. This guide serves as a comprehensive technical resource for professionals working with or interested in this fascinating molecule.

References

A Technical Guide to the Computational Analysis of Strain Energy in Cubane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cubane (B1203433) (C₈H₈), a synthetic polycyclic hydrocarbon, is distinguished by its unique cube-shaped structure. This geometry forces the carbon-carbon bonds into highly strained 90° angles, a significant deviation from the ideal 109.5° tetrahedral angle. This immense bond-angle distortion results in one of the highest strain energies of any isolated molecule, estimated to be around 166 kcal/mol.[1] Despite this inherent instability, cubane is remarkably kinetically stable.[1] The stored energy within its cage-like framework and the potential for functionalization at its eight vertices make cubane and its derivatives highly attractive scaffolds in medicinal chemistry, materials science, and as high-energy-density materials.

A precise understanding and calculation of the strain energy (SE) are critical for predicting the stability, reactivity, and thermodynamic properties of novel cubane derivatives. This guide provides an in-depth overview of the computational methodologies used to quantify the strain energy in these complex molecules, presents comparative data for various derivatives, and outlines the standard computational workflow.

Core Concept: Strain Energy

In organic chemistry, ring strain arises from a combination of factors:

-

Angle Strain (Baeyer Strain): Deviation of bond angles from their ideal values.[2]

-

Torsional Strain (Pitzer Strain): Eclipsing interactions between bonds on adjacent atoms.[2]

-

Transannular Strain (Prelog Strain): Steric hindrance between atoms across a ring.[2]

For cubane, the dominant contributor is angle strain. The total strain energy is the excess energy a cyclic molecule possesses compared to a hypothetical, strain-free acyclic analogue.[3][4] This value cannot be measured directly but is calculated computationally by comparing the molecule's energy to that of strain-free reference compounds.

Computational Protocols for Strain Energy Calculation

The most reliable methods for calculating strain energy involve the use of isodesmic and homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides.[3][5] This conservation allows for the cancellation of systematic errors in quantum chemical calculations, leading to more accurate strain energy values.

Methodology: Density Functional Theory (DFT)

A common and robust approach for these calculations is Density Functional Theory (DFT). A typical protocol involves:

-

Structure Optimization: The 3D geometries of all molecules in the chosen reaction (the cubane derivative and the reference compounds) are optimized to find their lowest energy conformation. A widely used functional for this is B3LYP, paired with a basis set like 6-31G*.[6][7]

-

Energy Calculation: The total electronic energies of the optimized structures are calculated at the same level of theory.

-

Strain Energy Derivation: The strain energy (SE) is calculated as the enthalpy change (ΔH) of the hypothetical reaction.

Key Experimental Protocol: The Homodesmotic Reaction

A homodesmotic reaction is a specific type of isodesmic reaction that provides a more rigorous conservation of the chemical environment around the atoms.[8] Not only is the number of each bond type conserved, but the number of carbon atoms with a specific number of attached hydrogens (CH₃, CH₂, CH, C) is also conserved.

Example: Homodesmotic Reaction for Unsubstituted Cubane

C₈H₈ (Cubane) + 8 CH₄ → 4 C₂H₆ + 4 C₂H₄ (Incorrect representation, better example below)

A more appropriate reaction balances the tertiary (CH) carbons of cubane with a strain-free equivalent like isobutane. The strain energy is the calculated enthalpy of this reaction.[8]

A better-defined homodesmotic reaction for cubane is:

C₈H₈ (Cubane) + 6 C₂H₆ (Ethane) → 6 HC(CH₃)₃ (Isobutane, simplified representation)

This type of reaction effectively isolates the strain energy of the cage structure by ensuring that the reference molecules on the product side are universally recognized as strain-free.

Quantitative Data: Strain Energies of Cubane Derivatives

The substitution of hydrogen atoms on the cubane cage with various functional groups can significantly alter the molecule's strain energy. The effect depends on the electronic properties and steric bulk of the substituent. Below is a summary of calculated strain energies for several cubane derivatives.

| Derivative | Substituent(s) | Calculated Strain Energy (kcal/mol) | Computational Method |

| Cubane | -H | 169.13[7] | Homodesmotic, DFT-B3LYP/6-31G |

| 166[1] | Experimental Value | ||

| 157.5[3] | CBS-QB3 | ||

| Octanitrocubane | 8 x -NO₂ | 257.20[6][7] | Isodesmotic, DFT-B3LYP/6-31G |

| Octaazidocubane | 8 x -N₃ | 166.48[6][7] | Isodesmotic, DFT-B3LYP/6-31G* |

Observations:

-

Electron-withdrawing groups like nitro (-NO₂) tend to withdraw electrons from the cubane framework, which can reduce repulsion between C-C bonds in less substituted isomers but leads to a dramatic increase in strain with higher substitution.[6][7]

-

The strain energy of polynitrocubanes and polydifluoroaminocubanes increases significantly when more than four substituent groups are added.[6][7]

-

In contrast, the azido (B1232118) (-N₃) group has a very small effect on the overall strain energy of the cubane cage.[6][7]

-

Ethynyl expansion of the cubane cage has been shown computationally to reduce the ring strain energy.[9]

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for calculating the strain energy of a cubane derivative using a homodesmotic reaction scheme.

Caption: Logical workflow for calculating cubane derivative strain energy.

Conclusion

The computational calculation of strain energy is an indispensable tool for the rational design and evaluation of cubane derivatives. By employing methods like Density Functional Theory in conjunction with well-designed homodesmotic reactions, researchers can obtain accurate and predictive insights into the stability and energetic properties of these unique molecules. This understanding is paramount for their application in diverse fields, from developing next-generation pharmaceuticals to pioneering new high-energy materials. The continued refinement of computational techniques will further enhance the ability to explore the vast chemical space of functionalized cubanes.

References

- 1. Properties [ch.ic.ac.uk]

- 2. Ring strain - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. Strain energies of cubane derivatives with different substituent groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 9. Computational studies of ethynyl- and diethynyl-expanded tetrahedranes, prismanes, cubanes, and adamantanes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,4-Cubanedicarboxylic Acid

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 1,4-cubanedicarboxylic acid, a unique cage compound with a highly symmetrical and strained structure. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this molecule or its derivatives in their work.

Introduction to this compound

This compound is a derivative of cubane (B1203433), a synthetic hydrocarbon with a cubic arrangement of eight carbon atoms. The high degree of symmetry and rigidity of the cubane cage imparts distinct spectroscopic properties. Understanding the ¹H and ¹³C NMR spectra is fundamental for the structural confirmation and purity assessment of this compound and its derivatives.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound are remarkably simple due to the molecule's high symmetry. All six methine (C-H) protons on the cubane cage are chemically equivalent, as are the six methine carbons. The two quaternary carbons bonded to the carboxyl groups are also equivalent, as are the carbons of the two carboxyl groups.

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Multiplicity | Chemical Shift (δ) in ppm | Solvent |

| Carboxylic acid (-COOH) | Singlet | 12.35 | DMSO-d₆ |

| Cubane cage (-CH) | Singlet | 4.11 | DMSO-d₆ |

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ) in ppm | Solvent |

| Carboxylic acid (-C OOH) | 172.4 | DMSO-d₆ |

| Quaternary cubane (C -COOH) | 55.5 | DMSO-d₆ |

| Methine cubane (-C H) | 46.0 | DMSO-d₆ |

For comparison, the spectral data for the dimethyl ester derivative, dimethyl 1,4-cubanedicarboxylate, is also presented.

Table 3: ¹H NMR Spectral Data for Dimethyl 1,4-Cubanedicarboxylate

| Protons | Multiplicity | Chemical Shift (δ) in ppm | Solvent |

| Cubane cage (-CH) | Singlet | 4.22 | CDCl₃ |

| Methyl ester (-OCH₃) | Singlet | 3.70 | CDCl₃ |

Table 4: ¹³C NMR Spectral Data for Dimethyl 1,4-Cubanedicarboxylate

| Carbon | Chemical Shift (δ) in ppm | Solvent |

| Ester carbonyl (-C OOCH₃) | 172.1 | CDCl₃ |

| Quaternary cubane (C -COOCH₃) | 55.9 | CDCl₃ |

| Methyl ester (-OC H₃) | 51.7 | CDCl₃ |

| Methine cubane (-C H) | 47.2 | CDCl₃ |

Experimental Protocols

The following is a representative methodology for obtaining the ¹H and ¹³C NMR spectra of this compound.[1][2]

3.1. Sample Preparation

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

The solution is transferred to a standard 5 mm NMR tube.

-

The sample is vortexed to ensure homogeneity.

3.2. NMR Data Acquisition

-

For ¹H NMR, the spectral width is typically set to encompass the expected chemical shift range (e.g., 0-15 ppm).

-

For ¹³C NMR, a wider spectral width is used (e.g., 0-200 ppm).

-

The sample temperature is maintained at 25 °C during acquisition.[3]

-

Chemical shifts for ¹H and ¹³C spectra are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.5 ppm for ¹³C).[1]

3.3. Data Processing

-

The acquired Free Induction Decay (FID) is processed using appropriate NMR software (e.g., TopSpin).[3]

-

Fourier transformation is applied to the FID to obtain the frequency-domain spectrum.

-

Phase and baseline corrections are applied to the spectrum to ensure accurate peak integration and chemical shift determination.

Visualizing the NMR Analysis Workflow

The logical flow from sample preparation to final spectral analysis can be visualized as follows:

Caption: Workflow for NMR analysis of this compound.

This comprehensive guide provides the essential ¹H and ¹³C NMR spectral data for this compound, a detailed experimental protocol, and a clear visualization of the analytical workflow. This information is crucial for the unambiguous identification and characterization of this important molecule in various research and development settings.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,4-Cubanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,4-cubanedicarboxylic acid, a unique and rigid molecule with significant potential in medicinal chemistry and materials science. This document details the characteristic vibrational modes of the molecule, presents quantitative data in a structured format, and outlines the experimental protocols for obtaining high-quality IR spectra.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. For this compound, IR spectroscopy is instrumental in confirming its synthesis and purity, as well as in studying its interactions with other molecules. The rigid cubane (B1203433) cage and the two carboxylic acid groups give rise to a unique and interpretable IR spectrum.

The key vibrational modes observed in the IR spectrum of this compound are associated with the O-H and C=O stretching of the carboxylic acid groups, the C-H stretching and bending of the cubane cage, and the C-O stretching of the carboxylic acid. The positions of these absorption bands provide a molecular fingerprint, allowing for unambiguous identification.

Tabulated Infrared Absorption Data

The following table summarizes the key infrared absorption bands for this compound, as determined by the Potassium Bromide (KBr) pellet method.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3436 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3002 | Medium | C-H stretch (cubane cage) |

| 2828 | Medium | C-H stretch (cubane cage) |

| 2675 | Medium, Broad | O-H stretch (carboxylic acid dimer) |

| 2564 | Medium, Broad | O-H stretch (carboxylic acid dimer) |

| 2532 | Medium, Broad | O-H stretch (carboxylic acid dimer) |

| 1691 | Strong, Sharp | C=O stretch (carboxylic acid dimer) |

| 1628 | Medium | O-H bend |

| 1435 | Medium | CH₂ scissoring |

| 1367 | Medium | C-H wagging |

| 1296 | Strong | C-O stretch coupled with O-H in-plane bend |

| 1254 | Strong | C-O stretch coupled with O-H in-plane bend |

| 1242 | Strong | C-O stretch coupled with O-H in-plane bend |

| 1207 | Strong | C-O stretch coupled with O-H in-plane bend |

| 1107 | Medium | Cubane skeleton vibration |

| 1100 | Medium | Cubane skeleton vibration |

| 1014 | Medium | Cubane skeleton vibration |

| 934 | Medium, Broad | O-H out-of-plane bend (dimer) |

| 883 | Medium | C-H wagging |

| 855 | Medium | C-H wagging |

| 756 | Medium | CH₂ rocking |

| 732 | Medium | CH₂ rocking |

| 608 | Weak | Cubane skeleton deformation |

| 467 | Weak | Cubane skeleton deformation |

| 436 | Weak | Cubane skeleton deformation |

Experimental Protocols

The acquisition of a high-quality IR spectrum of solid this compound requires careful sample preparation. The two most common methods are the Potassium Bromide (KBr) pellet technique and the Nujol mull technique.

Potassium Bromide (KBr) Pellet Method

This is the most common method for obtaining the IR spectrum of a solid sample and was used to generate the data in the table above.

Materials:

-

This compound (1-2 mg)

-

Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Grinding: Add 1-2 mg of this compound and 100-200 mg of dry KBr to an agate mortar.[3][4] Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[4][5] The particle size should be reduced to minimize light scattering.[6]

-

Pellet Formation: Transfer a portion of the powdered mixture into the die of a pellet press.[4]

-

Pressing: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes.[4][7] This will cause the KBr to flow and form a transparent or translucent pellet.[3]

-

Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded separately and subtracted from the sample spectrum.[3]

Nujol Mull Method

This method is an alternative to the KBr pellet technique and is particularly useful if the sample is sensitive to the high pressure of pelletizing or if there is a possibility of ion exchange with the KBr matrix.

Materials:

-

This compound (2-5 mg)

-

Nujol (high-purity mineral oil)

-

Agate mortar and pestle

-

Salt plates (e.g., NaCl or KBr)

-

Spatula

-

FTIR spectrometer

Procedure:

-

Grinding: Place 2-5 mg of this compound in an agate mortar and grind it to a fine powder.[8]

-

Mull Preparation: Add one to two drops of Nujol to the powdered sample in the mortar.[8] Continue to grind the mixture until a uniform, thick paste (mull) is formed.[8]

-

Sample Mounting: Apply a small amount of the mull onto the surface of one salt plate using a spatula. Place the second salt plate on top and gently rotate to spread the mull into a thin, even film between the plates.[8]

-

Sample Analysis: Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the infrared spectrum. It is important to note that the spectrum will show absorption bands from the Nujol itself (primarily C-H stretching and bending vibrations around 2924, 2853, 1462, and 1377 cm⁻¹). A reference spectrum of Nujol should be consulted to distinguish the sample peaks from those of the mulling agent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining an IR spectrum of this compound using the KBr pellet method.

Caption: Workflow for IR Spectroscopy of this compound via the KBr Pellet Method.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 5. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 8. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy - Kintek Solution [kindle-tech.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Guide to the Mass Spectrometry Analysis of 1,4-Cubanedicarboxylic Acid

Introduction

This compound (C₁₀H₈O₄) is a unique, non-aromatic, rigid molecule characterized by a cubane (B1203433) cage with carboxylic acid functional groups at opposing corners.[1] Its distinct three-dimensional structure makes it a valuable building block in medicinal chemistry and materials science, where it can serve as a rigid spacer or a bioisostere for phenyl rings.[2] The unique strained cage structure of cubane derivatives imparts specific chemical and physical properties, including high density and thermal stability.[3][4] Accurate characterization of this molecule and its derivatives is crucial for its application. Mass spectrometry is a primary analytical technique for determining its molecular weight and structural features through fragmentation analysis.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing experimental protocols, data interpretation, and key fragmentation patterns.

Experimental Protocols

The analysis of this compound can be performed using various mass spectrometry techniques, depending on the desired information (e.g., accurate mass determination, fragmentation analysis). Below are generalized protocols for common ionization methods.

Sample Preparation

For analysis, this compound, which is a powder at room temperature, must be dissolved in a suitable solvent.

-

For Electrospray Ionization (ESI): A dilute solution is prepared in a polar solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. The concentration is typically in the range of 1-10 µg/mL.

-

For Electron Ionization (EI): The sample must be volatile. Given that this compound decomposes at temperatures above 250 °C, direct analysis by GC-MS may be challenging without derivatization.[4] Derivatization to its more volatile methyl ester, dimethyl cubane-1,4-dicarboxylate, is a common strategy.[3][4]

High-Resolution Mass Spectrometry (HRMS) via ESI

This method is ideal for accurate mass determination, confirming the elemental composition.

-

Instrumentation: A mass spectrometer combining a linear ion trap and an Orbitrap analyzer or a similar high-resolution instrument is typically used.[3]

-

Ionization Mode: Electrospray Ionization (ESI) is used, typically in negative ion mode ([M-H]⁻) to deprotonate the carboxylic acid groups.[3]

-

Sample Introduction: The sample solution is introduced via direct infusion or through a liquid chromatography (LC) system.

-

Mass Analyzer Settings:

-

Mass Range: m/z 50 - 500

-

Resolution: >60,000 FWHM (Full Width at Half Maximum)

-

Polarity: Negative

-

Capillary Voltage: 3-4 kV

-

Sheath and Auxiliary Gas (N₂): Optimized for stable spray

-

Capillary Temperature: 250-300 °C

-

Fragmentation Analysis via Tandem MS (MS/MS)

To elucidate the structure, fragmentation of the molecular ion is induced.

-

Precursor Ion Selection: The [M-H]⁻ ion (m/z 191.03) is isolated in the ion trap or quadrupole.

-

Collision-Induced Dissociation (CID): The isolated ion is fragmented by collision with an inert gas (e.g., Argon or Nitrogen).

-

Collision Energy: The energy is ramped to observe a range of fragment ions. For dicarboxylic acids, energies are typically optimized to induce decarboxylation.[5]

-

Data Acquisition: The resulting fragment ions are analyzed in the second stage of the mass spectrometer.

Analysis of Volatile Derivatives via GC-MS (EI)

For analysis of the dimethyl ester derivative.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

GC Column: A standard non-polar or medium-polarity column (e.g., DB-5ms).

-

Oven Program: A temperature gradient is used, for example, starting at 50°C and ramping to 250°C to ensure elution.

-

EI Source Settings:

-

Electron Energy: 70 eV (standard for library matching).[6]

-

Source Temperature: 200-230 °C

-

Mass Range: m/z 30 - 400

-

Data Presentation

The following tables summarize the key quantitative data for this compound and its common derivatives as identified by mass spectrometry.

Table 1: High-Resolution Mass Spectrometry Data

| Compound | Formula | Ionization Mode | Calculated m/z | Observed m/z | Ion Species |

|---|---|---|---|---|---|

| This compound | C₁₀H₈O₄ | ESI (-) | 191.0401 | Not Reported | [M-H]⁻ |

| Dimethyl cubane-1,4-dicarboxylate | C₁₂H₁₂O₄ | APCI (+) | 221.0808 | 221.0809 | [M+H]⁺ |

| 2-Chlorocubane-1,4-dicarboxylic acid | C₁₀H₇ClO₄ | ESI (-) | 224.9960 | 224.9960 | [M-H]⁻ |

| Dimethyl 2-chlorocubane-1,4-dicarboxylate | C₁₂H₁₁ClO₄ | APCI (+) | 255.0419 | 255.0417 | [M+H]⁺ |

Data sourced from The Journal of Organic Chemistry and PubChem.[3][7]

Table 2: Key Mass Fragments and Relative Abundance

| Compound | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |

|---|---|---|---|---|

| Dimethyl cubane-1,4-dicarboxylate | APCI (+) | 221.1 | 189.1 (100%) | Loss of a methoxy (B1213986) group (-OCH₃) or ester group fragment |

| 2-Chlorocubane-1,4-dicarboxylic acid | ESI (-) | 225.0 (100%) | 145.0 (10%) | Loss of COOH and Cl |

| Dimethyl 2-chlorocubane-1,4-dicarboxylate | APCI (+) | 255.0 (100%) | 219.1 (20%), 195.0 (70%) | Loss of Cl, Loss of COOCH₃ |

Data represents the most intense peak of the isotope cluster where applicable. Sourced from The Journal of Organic Chemistry.[3][4]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for mass spectrometry analysis and the logical fragmentation pathways for dicarboxylic acids.

Caption: General experimental workflow for the MS analysis of this compound.

Caption: Postulated fragmentation pathways for the [M-H]⁻ ion of this compound.

Interpretation of Mass Spectra

Molecular Ion

The molecular formula of this compound is C₁₀H₈O₄, with a monoisotopic mass of 192.0423 Da.[7] In negative mode ESI, it will primarily be observed as the deprotonated molecule [M-H]⁻ at an m/z of approximately 191.035. In positive mode ESI or APCI, particularly with a protic solvent, the protonated molecule [M+H]⁺ may be seen at m/z 193.049. High-resolution analysis allows for the confirmation of the elemental formula to within a few parts per million (ppm).

Fragmentation Patterns

The fragmentation of dicarboxylic acids is well-characterized and provides structural information. Upon collision-induced dissociation (CID), several fragmentation pathways are common:

-

Loss of Water ([M-H-H₂O]⁻): A common initial loss from the deprotonated molecule, especially in negative ion mode.[8]

-

Decarboxylation (Loss of CO₂): The loss of a neutral CO₂ molecule (44 Da) is a hallmark of carboxylic acid fragmentation.[5] This would result in a fragment at m/z 147. A subsequent loss of a second CO₂ molecule can also occur.

-

Loss of Formic Acid (HCOOH): The elimination of a formic acid molecule (46 Da) is another possible pathway.[8]

-

Cleavage of the Cubane Core: The high strain energy of the cubane cage (approx. 161 kcal/mol) means that under higher energy conditions, fragmentation of the C-C bonds of the cage itself can occur, leading to a complex pattern of smaller fragment ions.[9] However, the initial, lower-energy fragmentations typically involve the carboxylic acid groups.

For the dimethyl ester derivative, fragmentation under EI or APCI would likely involve the loss of a methoxy radical (•OCH₃, 31 Da) or a methoxycarbonyl radical (•COOCH₃, 59 Da), which are common fragmentation patterns for methyl esters.[3]

References

- 1. Cas 32846-66-5,this compound | lookchem [lookchem.com]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound | C10H8O4 | CID 276350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Decomposition of 1,4-Cubanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cubanedicarboxylic acid is a unique, non-aromatic, rigid molecule characterized by a strained cubic carbon scaffold. First synthesized in 1964 by Philip E. Eaton and Thomas W. Cole, its derivatives have garnered significant interest in diverse fields, including materials science, medicinal chemistry as a bioisostere for phenyl groups, and as high-energy density materials.[1][2] The thermal stability of this compound is a critical parameter for its application, particularly in drug development, where thermal processing is common, and in the synthesis of advanced materials. This guide provides an in-depth analysis of the thermal decomposition temperature of this compound, detailing the experimental protocols used for its determination and presenting key quantitative data.

The synthesis of this compound has evolved from its initial complex route to more streamlined processes.[1][3][4] Modern methods have enabled its production on a larger scale, making it more accessible for research and development.[3]

Thermal Decomposition Data

The thermal decomposition of this compound is characterized by an exothermic event, indicating that the molecule releases heat as it breaks down. Unlike many organic compounds, it does not exhibit a distinct melting point before decomposition. The reported decomposition temperatures vary slightly across different studies, which can be attributed to variations in experimental conditions such as heating rate and sample purity.

| Parameter | Reported Value (°C) | Analytical Method | Reference |

| Decomposition Temperature Range | 248–257 | Differential Scanning Calorimetry (DSC) | [2] |

| Decomposition Temperature | >250 (decomposes) | Not specified | Not specified |

| Melting Point (Decomposition) | 224 | Not specified | Not specified |

Experimental Protocols

The determination of the thermal decomposition temperature of this compound is primarily achieved through thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[2][5][6]

Differential Scanning Calorimetry (DSC)

DSC is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7] It is a powerful tool for studying thermal transitions like melting, crystallization, and decomposition.[5][8]

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 1-10 mg) is placed in a sample pan, commonly made of aluminum.[6][9] An empty pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).[9] The sample and reference pans are placed in the DSC cell.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[10] A constant purge gas flow rate (e.g., 20-50 mL/min) is maintained.[10]

-

Temperature Program: The sample is heated at a constant rate, for example, 10 K/min.[6] The temperature program is designed to cover a range that includes the expected decomposition temperature.

-

Data Analysis: The DSC thermogram plots heat flow against temperature. An exothermic peak indicates the decomposition of the sample. The onset temperature of this peak is typically reported as the decomposition temperature.[6] The area under the peak can be integrated to determine the enthalpy of decomposition.[11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12] It is used to determine the thermal stability and composition of materials.[5][8]

Methodology:

-

Sample Preparation: A small amount of the this compound sample is placed in a tared TGA sample pan.

-

Instrument Setup: The TGA instrument, which contains a highly sensitive balance, is programmed with the desired temperature profile.

-

Atmosphere: Similar to DSC, an inert atmosphere is typically used to study thermal decomposition without oxidation.

-

Temperature Program: The sample is heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range.[12]

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of mass loss is an indicator of the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperature at which the rate of mass loss is at its maximum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermal decomposition temperature of this compound using DSC and TGA.

Caption: Experimental workflow for thermal analysis.

References

- 1. High energy derivatives of Cubane [ch.ic.ac.uk]

- 2. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis [ch.ic.ac.uk]

- 4. sciencemadness.org [sciencemadness.org]

- 5. azom.com [azom.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. mt.com [mt.com]

- 9. sfu.ca [sfu.ca]

- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

The Cubane Cage: A Rising Star as a Phenyl Bioisostere in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the phenyl ring is a ubiquitous scaffold, present in a vast number of therapeutic agents. However, its aromatic nature can contribute to metabolic instability and poor solubility, posing significant challenges in drug development. The quest for bioisosteres—substituents or groups with similar physical or chemical properties that impart desirable changes in biological activity—has led to the exploration of novel three-dimensional structures. Among these, the cubane (B1203433) cage has emerged as a compelling non-aromatic, rigid bioisostere of the phenyl group. This guide provides a comprehensive technical overview of the use of cubane as a phenyl bioisostere, covering its physicochemical properties, synthesis, and impact on the biological activity of drug candidates, supplemented with detailed experimental protocols and illustrative diagrams.

The rationale for employing cubane as a phenyl bioisostere lies in its striking geometric resemblance to benzene (B151609). The distance between the para-positions of a benzene ring is closely mimicked by the body diagonal of the cubane cage.[1][2] However, the electronic and metabolic profiles of cubane are distinctly different. As a saturated, strained hydrocarbon, the cubane core is generally more resistant to oxidative metabolism compared to the electron-rich phenyl ring.[3] This increased metabolic stability can lead to improved pharmacokinetic profiles, such as reduced clearance.[4][5] Furthermore, the replacement of a planar phenyl ring with a three-dimensional cubane scaffold can disrupt crystal packing and π-π stacking interactions, often leading to enhanced solubility.[5][6][7]

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

The substitution of a phenyl ring with a cubane moiety can significantly alter the physicochemical and pharmacokinetic properties of a drug molecule. These changes are often beneficial, leading to improved drug-like characteristics. The following tables summarize key quantitative data comparing phenyl-containing compounds with their cubane analogues.

| Compound Pair | Property | Phenyl Analogue | Cubane Analogue | Reference |

| Lumacaftor vs. Cuba-Lumacaftor | Intrinsic Clearance (CLint) in human liver microsomes (μL/min/10⁶ cells) | 11.96 | 6.98 | [4] |

| Aqueous Solubility | pH-dependent | pH-independent, high solubility | [4] | |

| Antimalarial Series Compound | Aqueous Solubility at pH 6.5 (μg/mL) | 6.3–12.5 | <1.6 | [8] |

| Clearance in human liver microsomes (HLM) | Low | High | [8] | |

| Half-life in HLM (mins) | Long | Short | [8] | |

| Benzyl Benzoate Analogue | logP (HPLC) | 3.86 | 4.22 | [2] |

Table 1: Comparative Physicochemical and Pharmacokinetic Data of Phenyl vs. Cubane Analogues.

Experimental Protocols

Synthesis of Dimethyl 1,4-Cubanedicarboxylate

A common starting material for many cubane derivatives is dimethyl 1,4-cubanedicarboxylate. The following is a summarized protocol based on established methods.[9][10]

Materials:

-

2-Bromocyclopentadienone dimer

-

Sulfuric acid

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

-

Dimethyl sulfate (B86663)

Procedure:

-

Photocyclization: A solution of 2-bromocyclopentadienone dimer in methanol/water with a catalytic amount of sulfuric acid is irradiated with a medium-pressure mercury lamp in a flow photolysis apparatus to yield the cage dione (B5365651).[10]

-

Favorskii Rearrangement: The resulting cage dione is treated with a hot aqueous solution of sodium hydroxide to induce a double Favorskii ring contraction, forming the disodium (B8443419) salt of 1,4-cubanedicarboxylic acid.[10]

-

Acidification: The reaction mixture is carefully acidified with concentrated hydrochloric acid to precipitate this compound.

-

Esterification: The diacid is then esterified using dimethyl sulfate in the presence of a base, or by refluxing in methanol with a catalytic amount of sulfuric acid, to yield dimethyl 1,4-cubanedicarboxylate.

Copper-Photoredox Catalyzed Cross-Coupling of Cubane Carboxylic Acids

Recent advancements have enabled the functionalization of cubane carboxylic acids via copper-photoredox catalysis, allowing for the synthesis of a wider range of analogues.[4][5]

General Procedure for Decarboxylative Amination:

-

Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with the cubane carboxylic acid, the amine coupling partner, a copper catalyst (e.g., CuI), a photocatalyst (e.g., an iridium or organic photocatalyst), a ligand, and a base in a suitable solvent (e.g., dioxane/water).

-

Reaction Execution: The reaction mixture is stirred and irradiated with a blue LED light source at room temperature for the specified time.

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the aminated cubane derivative.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for accessing key cubane building blocks.

Caption: Bioisosteric replacement of a phenyl ring with a cubane cage.

Conclusion

The cubane cage represents a valuable tool in the medicinal chemist's arsenal (B13267) for overcoming common drug development hurdles associated with the phenyl ring. Its unique combination of geometric similarity to benzene and distinct electronic and metabolic properties offers a promising strategy for enhancing the solubility and metabolic stability of drug candidates. While the synthesis of cubane derivatives has historically been a challenge, recent advancements in synthetic methodology are making this versatile scaffold more accessible. The continued exploration of cubane as a phenyl bioisostere is expected to lead to the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide has provided a foundational understanding for researchers looking to incorporate this "impossible molecule" into their drug discovery programs.

References

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Analysis of the Physicochemical Properties of Benzocaine Polymorphs [mdpi.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. youtube.com [youtube.com]

- 6. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Discovering Novel Properties of Functionalized Cubanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unique, highly strained, and aesthetically pleasing structure of cubane (B1203433) (C₈H₈) has transitioned it from a synthetic curiosity to a molecule of significant interest across various scientific disciplines. Initially explored for its potential in energetic materials, the cubane cage is now increasingly recognized for its valuable role in medicinal chemistry and materials science. Its rigid, three-dimensional framework and the ability to be functionalized at its eight vertices offer a powerful platform for the design of novel molecules with unique spatial arrangements and physicochemical properties.

This technical guide provides an in-depth exploration of the synthesis, functionalization, and novel properties of cubane derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of the cubane scaffold in their work. The guide covers key synthetic methodologies, presents quantitative data on the properties of various functionalized cubanes, and details experimental protocols for their characterization. Furthermore, it visualizes key experimental workflows and biological pathways to provide a comprehensive understanding of the current state of cubane chemistry and its applications.

The Cubane Scaffold: A Bioisostere for Benzene (B151609) and Beyond

A primary driver for the adoption of cubane in drug discovery is its role as a bioisostere for the benzene ring.[1] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses to a parent compound. The substitution of a benzene ring with a non-aromatic, sp³-rich scaffold like cubane can lead to significant improvements in a drug candidate's pharmacokinetic profile, including enhanced solubility, metabolic stability, and a more defined three-dimensional shape.[1][2]

The diagonal distance across the cubane cage (2.72 Å) closely matches the para-disubstituted distance of a benzene ring (2.79 Å), allowing it to mimic the spatial presentation of substituents.[3] Unlike benzene, cubane is not susceptible to metabolic oxidation via the cytochrome P450 pathway, which can often lead to the formation of toxic metabolites.[4] This inherent metabolic stability makes cubane an attractive replacement for aromatic rings in drug design.[2][5]

Quantitative Properties of Functionalized Cubanes

The functionalization of the cubane core allows for the fine-tuning of its physicochemical properties. The following tables summarize key quantitative data for the parent cubane molecule and several of its derivatives, highlighting the impact of substitution on properties relevant to drug development and materials science.

Table 1: Physicochemical Properties of Cubane and Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) |

| Cubane | C₈H₈ | 104.15 | 130-131 | 1.29[6] |

| Cubane-1,4-dicarboxylic acid | C₁₀H₈O₄ | 192.17 | >300 | - |

| Cuba-Lumacaftor | C₂₄H₂₂F₂N₂O₅ | 456.44 | - | - |

| Lumacaftor (B1684366) | C₂₄H₁₈F₂N₂O₅ | 452.41 | - | - |

| Octanitrocubane | C₈N₈O₁₆ | 464.13 | 200 (sublimes) | 1.979[2] |

Table 2: Comparative Pharmacokinetic and Biological Data

| Compound | LogP (HPLC) | Aqueous Solubility (pH 7.4) | Metabolic Stability (CLint, μL/min/10⁶ cells) | Biological Activity (IC₅₀ or EC₅₀) |

| Phenyl-containing drug lead | 0.99 | - | 11.96[5] | Submicromolar |

| Cubane-containing analog | 1.52 | - | - | Comparative to phenyl analog |

| Lumacaftor | - | pH-dependent | 11.96[7] | - |

| Cuba-Lumacaftor | - | pH-independent, improved | <7[7] | High activity (RC₅₀)[7] |

Table 3: Energetic Properties of Cubane Derivatives

| Compound | Heat of Formation (kcal/mol) | Detonation Velocity (km/s) |

| Cubane | +144[6] | - |

| Octanitrocubane | - | ~10[8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key cubane building blocks and subsequent functionalization reactions.

Synthesis of Cubane-1,4-dicarboxylic Acid

The synthesis of cubane-1,4-dicarboxylic acid is a foundational procedure that provides a versatile starting material for a wide range of functionalized cubanes. The following protocol is an improved version of the original Eaton synthesis.[9]

Workflow for the Synthesis of Cubane-1,4-dicarboxylic Acid

Materials:

-

2-Bromocyclopentadienone dimer

-

Aqueous hydrochloric acid

-

Potassium hydroxide

-

Organic solvents (e.g., ether, methanol)

Procedure:

-

Diels-Alder Dimerization: 2-Bromocyclopentadienone undergoes a spontaneous Diels-Alder dimerization to form the endo-isomer.

-

Photochemical [2+2] Cycloaddition: The endo-dimer is irradiated with a mercury lamp in a suitable solvent (e.g., benzene) to induce an intramolecular [2+2] cycloaddition, forming the caged dione.

-

Favorskii Rearrangement: The resulting cage-like bromoketone is treated with a strong base, such as potassium hydroxide, to facilitate a Favorskii rearrangement. This step leads to ring contraction and the formation of the cubane-1,3-dicarboxylate.

-

Hydrolysis: The dicarboxylate is then hydrolyzed using acidic or basic conditions to yield cubane-1,4-dicarboxylic acid. The product can be purified by recrystallization.

Copper-Catalyzed Amination of Cubane Carboxylic Acid

This protocol describes a copper-photoredox-catalyzed decarboxylative amination, which is a versatile method for introducing amine functionalities onto the cubane core.

Workflow for Copper-Catalyzed Amination

Materials:

-

Cubane carboxylic acid derivative

-

Desired amine

-

Copper(I) catalyst (e.g., CuI)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Base (e.g., diisopropylamine)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

To a solution of the cubane carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere, add the palladium catalyst (0.05 eq) and copper(I) iodide (0.025 eq).

-

Sequentially add the amine base (e.g., diisopropylamine, 7.0 eq) and the desired amine (1.1 eq).

-

Stir the reaction mixture at room temperature for 3 hours.

-

Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the aminated cubane derivative.

Sonogashira Coupling of Iodocubane (B12285268)

The Sonogashira coupling is a powerful reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This protocol is adapted for the coupling of an iodocubane derivative.[9][10]

Materials:

-

Iodocubane derivative

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., diisopropylamine)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

In an oven-dried flask under an inert atmosphere, dissolve the iodocubane (1.0 eq) in anhydrous THF.

-

Add the palladium catalyst (0.05 eq), copper(I) iodide (0.025 eq), the amine base (7.0 eq), and the terminal alkyne (1.1 eq).

-

Stir the reaction mixture at room temperature for 3 hours.

-

After the reaction is complete, dilute with diethyl ether and filter through Celite®.

-

Wash the filtrate with saturated aqueous ammonium (B1175870) chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer with anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Mandatory Visualizations

CFTR Protein Folding and Trafficking Pathway

The following diagram illustrates the cellular processing of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This pathway is relevant to understanding the mechanism of action of "cuba-lumacaftor," a cubane-containing analog of a CFTR corrector. The F508del mutation in the CFTR gene leads to protein misfolding and subsequent degradation. Corrector molecules like lumacaftor and its cubane analog aim to rescue the misfolded protein, allowing it to traffic to the cell membrane and function as a chloride channel.[11][12][13][14]

Conclusion

Functionalized cubanes represent a burgeoning field with immense potential. Their unique structural and electronic properties, coupled with increasing synthetic accessibility, are paving the way for novel applications in medicinal chemistry, materials science, and beyond. The ability of the cubane scaffold to serve as a metabolically robust bioisostere for benzene has already demonstrated significant promise in improving the pharmacokinetic profiles of drug candidates. Furthermore, the exploration of cubane's electronic and energetic properties is opening new avenues for the development of advanced materials.

This technical guide has provided a comprehensive overview of the current landscape of functionalized cubanes, from their synthesis and characterization to their emerging applications. The presented data, experimental protocols, and visualizations are intended to serve as a valuable resource for researchers and professionals seeking to harness the unique potential of this remarkable molecule. As synthetic methodologies continue to evolve and our understanding of cubane's properties deepens, the "impossible molecule" is poised to become an indispensable tool in the chemist's arsenal.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Octanitrocubane - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]

- 5. hopkinscf.org [hopkinscf.org]